Dimethyl 2-(decanoylamino)terephthalate
Description
Dimethyl 2-(decanoylamino)terephthalate (CAS: 4183842) is a terephthalate derivative featuring a decanoylamino substituent at the 2-position of the benzene ring and methyl ester groups at the 1- and 4-positions. This compound has garnered attention in pharmacological research, particularly in studies investigating osteoporosis prevention via modulation of the epidermal growth factor (EGF) pathway . Its structure combines lipophilic (decanoyl chain) and polar (ester and amide) functional groups, which may influence its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C20H29NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
dimethyl 2-(decanoylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H29NO5/c1-4-5-6-7-8-9-10-11-18(22)21-17-14-15(19(23)25-2)12-13-16(17)20(24)26-3/h12-14H,4-11H2,1-3H3,(H,21,22) |
InChI Key |
NKDBPSCVBPWTJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Dimethyl 2-(decanoylamino)terephthalate belongs to a family of substituted terephthalates. Key structural analogs include:
Dimethyl 2-[(chloroacetyl)amino]terephthalate Substituent: Chloroacetyl group. Molecular Formula: C₁₂H₁₂ClNO₅. Molecular Weight: 285.68 g/mol. Its smaller substituent (vs. decanoyl) may reduce lipophilicity, impacting cellular uptake .
Dimethyl 2-(phenylsulfonamido)terephthalate Substituent: Phenylsulfonamido group. Molecular Formula: C₁₆H₁₅NO₆S. CAS: 321531-64-0. Key Differences: The sulfonamide group enhances hydrogen-bonding capacity and metabolic stability, traits common in pharmaceuticals. Its aromatic nature may favor π-π stacking interactions in biological systems .
Diethyl Terephthalate
- Substituent : Ethyl ester groups.
- Molecular Weight : 222 g/mol.
- Key Differences : Larger ester groups (ethyl vs. methyl) reduce polymer incorporation efficiency (22.2% vs. 19.4% for equivalent terephthaloyl fragment integration in polymers). This highlights how ester chain length impacts industrial applications .
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